molecular formula C10H13BF3NO3 B13136328 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)isoxazole

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)isoxazole

Cat. No.: B13136328
M. Wt: 263.02 g/mol
InChI Key: DXRYSZOWYQLBOG-UHFFFAOYSA-N
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Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)isoxazole is a chemical compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a trifluoromethyl group attached to an isoxazole ring, and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)isoxazole typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving appropriate precursors. Commonly, hydroxylamine derivatives and α,β-unsaturated carbonyl compounds are used as starting materials.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.

    Attachment of the Dioxaborolane Moiety: The dioxaborolane group is typically introduced through a borylation reaction. This can be achieved using boronic acids or boronate esters in the presence of catalysts like palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)isoxazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The isoxazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

    Coupling Reactions: The dioxaborolane moiety can engage in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium or copper catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products

Scientific Research Applications

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)isoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and electronic components, due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)isoxazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, facilitating its passage through biological membranes. The dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites in proteins or enzymes, modulating their activity. The isoxazole ring contributes to its stability and reactivity, allowing it to participate in various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-methylisoxazole
  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-chloromethylisoxazole
  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-phenylisoxazole

Uniqueness

Compared to similar compounds, 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)isoxazole stands out due to the presence of the trifluoromethyl group, which imparts unique electronic and steric properties

Properties

Molecular Formula

C10H13BF3NO3

Molecular Weight

263.02 g/mol

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1,2-oxazole

InChI

InChI=1S/C10H13BF3NO3/c1-8(2)9(3,4)18-11(17-8)7-5-6(16-15-7)10(12,13)14/h5H,1-4H3

InChI Key

DXRYSZOWYQLBOG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NOC(=C2)C(F)(F)F

Origin of Product

United States

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